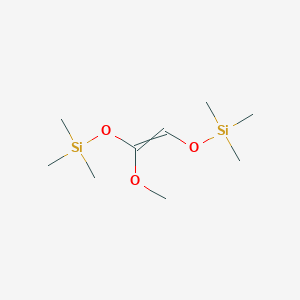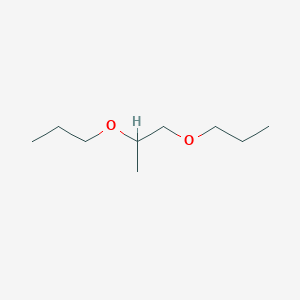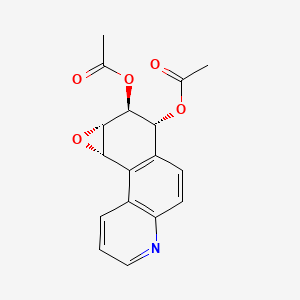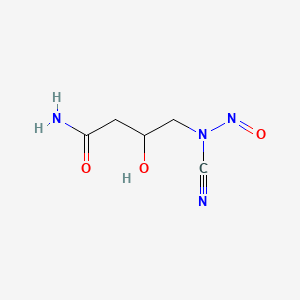
4-Methoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene is an organosilicon compound characterized by its unique structure, which includes two silicon atoms and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method involves the reaction of tetramethyldisiloxane with methanol in the presence of a catalyst to introduce the methoxy group. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the final product.
化学反応の分析
Types of Reactions
4-Methoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding silanols or siloxanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and methanol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, nucleophiles such as halides for substitution, and water or acids for hydrolysis. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted organosilicon compounds, depending on the specific reaction and conditions employed.
科学的研究の応用
4-Methoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of specialty polymers, coatings, and adhesives due to its unique properties.
作用機序
The mechanism of action of 4-Methoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties. The silicon atoms provide stability and unique electronic properties, making the compound suitable for various applications.
類似化合物との比較
Similar Compounds
2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane: Similar structure but lacks the methoxy group.
4-Methoxy-2,2,6,6-tetramethyl-1-piperidinyloxy: Contains a methoxy group and is used in oxidation reactions.
(4E)-2,2,7,7-Tetramethyl-4,5-bis(2,2,2-triphenylethyl)-3,6-dioxa-2,7-disilaoct-4-ene: A more complex derivative with additional functional groups.
Uniqueness
4-Methoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene is unique due to its specific combination of silicon atoms and a methoxy group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
107940-12-5 |
|---|---|
分子式 |
C9H22O3Si2 |
分子量 |
234.44 g/mol |
IUPAC名 |
(1-methoxy-2-trimethylsilyloxyethenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H22O3Si2/c1-10-9(12-14(5,6)7)8-11-13(2,3)4/h8H,1-7H3 |
InChIキー |
LYPMVZDALWKRSY-UHFFFAOYSA-N |
正規SMILES |
COC(=CO[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14339860.png)
![triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide](/img/structure/B14339866.png)
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol](/img/structure/B14339870.png)

![1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol](/img/structure/B14339876.png)
![2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14339879.png)
![[4-(Dimethylamino)phenyl]-phenylmethanone;hydrochloride](/img/structure/B14339890.png)



![3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid](/img/structure/B14339914.png)
![1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B14339917.png)
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B14339921.png)

